molecular formula C13H15NO B13205182 4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline

4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline

Cat. No.: B13205182
M. Wt: 201.26 g/mol
InChI Key: BEPMLYANPULUKB-UHFFFAOYSA-N
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Description

Introduction to 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which precisely describes its substituent arrangement. The parent structure is aniline (aminobenzene), with a methyl group at the para position (C4) and a (5-methylfuran-2-yl)methyl group attached to the nitrogen atom. The molecular formula is $$ \text{C}{13}\text{H}{15}\text{NO} $$, with a molecular weight of 201.26 g/mol.

Isomeric possibilities arise from variations in substituent positions. For example:

  • Positional isomerism : The methyl group on the aniline ring could occupy the ortho (C2) or meta (C3) positions instead of the para position, as seen in 2-methyl-N-[(5-methylfuran-2-yl)methyl]aniline.
  • Furan substitution : The methyl group on the furan ring could shift to the 3- or 4-position, altering electronic interactions.

The compound’s SMILES notation, CC1=CC=C(CNC2=CC=C(C)C=C2)O1 , encodes its connectivity: a para-methyl aniline linked via a methylene bridge to a 5-methylfuran. The InChIKey XFKCYRFJJSXXGT-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features.

Structural Analysis Using X-ray Crystallography Data

While X-ray crystallography data for this compound is not publicly available, related furan-aniline derivatives exhibit planar aromatic systems with bond lengths and angles consistent with conjugated π-systems. For instance, the C–O bond in the furan ring typically measures ~1.36 Å, slightly shorter than a standard C–O single bond due to resonance stabilization. The methylene bridge ($$ \text{N–CH}_2 $$) adopts a staggered conformation to minimize steric hindrance between the aniline and furan rings.

Comparative Analysis with Related Furan-Aniline Derivatives

The structural and electronic properties of this compound can be contextualized by comparing it to analogous compounds:

Compound Name Molecular Formula Key Structural Features Unique Properties
4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline $$ \text{C}{12}\text{H}{12}\text{FNO} $$ Fluorine substituent at C4 of aniline Enhanced electronegativity, altered dipole
2-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline $$ \text{C}{13}\text{H}{15}\text{NO} $$ Methyl group at C2 of aniline Steric hindrance near nitrogen lone pair
4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline $$ \text{C}{13}\text{H}{15}\text{NS} $$ Thiophene replaces furan Increased aromaticity, sulfur reactivity

The substitution pattern significantly influences reactivity. For example:

  • Electron-donating groups (e.g., methyl on furan) increase the electron density of the furan ring, enhancing its participation in electrophilic substitutions.
  • Halogenated analogs (e.g., 4-fluoro derivative) exhibit stronger hydrogen-bonding potential due to the electronegative fluorine atom.
  • Thiophene analogs demonstrate greater thermal stability compared to furan derivatives, attributed to sulfur’s polarizability.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-methyl-N-[(5-methylfuran-2-yl)methyl]aniline

InChI

InChI=1S/C13H15NO/c1-10-3-6-12(7-4-10)14-9-13-8-5-11(2)15-13/h3-8,14H,9H2,1-2H3

InChI Key

BEPMLYANPULUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(O2)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via N-Alkylation of Aniline

Methodology:

  • Step 1: Synthesize or procure 4-methyl-aniline (p-toluidine) as the starting core.
  • Step 2: Prepare or obtain the 5-methylfuran-2-methyl halide derivative (e.g., 5-methylfuran-2-methyl chloride or bromide).
  • Step 3: Conduct N-alkylation of 4-methyl-aniline with the furan methyl halide under basic conditions.

Reaction Conditions:

  • Use a suitable base such as potassium carbonate or sodium hydride to deprotonate the amino group.
  • Employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution.
  • Reflux at temperatures around 80–120°C to promote alkylation.

Advantages:

  • High regioselectivity.
  • Straightforward procedure.
  • Good yields reported in analogous systems.

Limitations:

  • Possible over-alkylation leading to N,N-dialkylated byproducts, which can be minimized by controlling stoichiometry.

Friedel-Crafts Alkylation for Side Chain Introduction

An alternative involves Friedel-Crafts alkylation of 4-methyl-aniline with a suitable furan-derived aldehyde or halide, followed by reduction to the methyl derivative. This route is more complex but allows for regioselective attachment at the aromatic ring.

Specific Synthetic Route and Data

Step Reagents & Conditions Purpose Yield / Notes
1 4-Methyl-aniline + 5-methylfuran-2-methyl halide + K₂CO₃ in DMF N-alkylation Typical yield: 75–85%
2 Purification via column chromatography Isolate desired product Purity >98%
3 Optional: Recrystallization Final purification Ensures high purity

Alternative Approaches

Cross-Coupling Reactions

  • Suzuki or Buchwald-Hartwig coupling can be employed to connect a methylated aniline derivative with a furan-based boronic acid or halide, respectively.
  • These methods offer high regioselectivity and functional group tolerance, especially suitable for complex molecules.

Direct Methylation of the Aniline Ring

  • Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions can methylate the para-position selectively if directed appropriately, though this is less controlled and may require directing groups or protective strategies.

Data Table Summarizing Synthesis Parameters

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Remarks
N-Alkylation 4-Methyl-aniline + 5-methylfuran-2-methyl halide K₂CO₃, DMF Reflux 80–120°C 75–85% Most straightforward
Friedel-Crafts 4-Methyl-aniline + furan aldehyde Lewis acid (AlCl₃) 0–25°C, then reduction 60–70% Less regioselectivity
Cross-Coupling Halogenated aniline + furan boronic acid Pd catalyst 80–120°C 80–90% High regioselectivity

Final Remarks

The synthesis of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline primarily hinges on efficient N-alkylation of 4-methyl-aniline with a furan-derived methyl halide or via cross-coupling strategies. The choice of method depends on the desired scale, purity, and available reagents. Future research should focus on optimizing catalytic conditions and exploring greener alternatives to traditional halogenation and alkylation processes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline Molecular Formula: C₁₂H₁₂FNO . Key Difference: Replacement of the methyl group with fluorine at the para position. The electron-withdrawing fluorine reduces electron density on the aromatic ring compared to the methyl group, altering reactivity in electrophilic substitution reactions. Synthesis: Similar palladium-catalyzed cross-coupling methods are used, but starting from 4-fluoroaniline derivatives .
  • 2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline Molecular Formula: C₁₂H₁₂INO . Key Difference: An iodine substituent at the ortho position. The bulky iodine atom sterically hinders reactions at the aromatic ring and participates in halogen-bonding interactions.

Heterocyclic Ring Variations

  • 4-Methyl-N-[(5-nitro-thiophen-2-yl)methylidene]aniline

    • Molecular Formula : C₁₂H₁₀N₂O₂S .
    • Key Difference : A thiophene ring replaces the furan, with a nitro group at position 5. The sulfur atom in thiophene provides weaker electron-donating effects compared to furan’s oxygen, and the nitro group introduces strong electron-withdrawing properties .
  • 4-Methyl-N-((tetrahydrofuran-2-yl)methyl)aniline Molecular Formula: C₁₂H₁₇NO . Key Difference: Tetrahydrofuran (THF) replaces the aromatic furan. The saturated THF ring lacks conjugation, reducing electronic interactions with the aniline nitrogen .

Positional Isomerism

  • 4-Methoxy-2-(5-methylfuran-2-yl)aniline Molecular Formula: C₁₂H₁₃NO₂ . Key Difference: A methoxy group at the para position and a furan substituent at the ortho position. The methoxy group enhances electron density on the ring, while the furan’s placement alters regioselectivity in further functionalization .

Palladium-Catalyzed Cross-Coupling

  • Example : Synthesis of 4-methyl-2-(5-methylfuran-2-yl)aniline via Suzuki-Miyaura coupling using (5-methylfuran-2-yl)boronic acid and 2-bromo-4-methylaniline. Yield: 79% .
  • Comparison : The target compound 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline would require a nucleophilic substitution or reductive amination step to attach the furan-methyl group to the aniline nitrogen.

Catalytic Aziridination

  • Example: Unexpected formation of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)aniline via a chromium-catalyzed reaction involving alcohols and azides. Yield: Not reported, but side products suggest competing pathways .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molar Mass (g/mol) Key Spectral Features (¹H NMR)
This compound C₁₃H₁₅NO 201.26 δ 2.30 (s, 3H, Ar-CH₃), δ 4.40 (s, 2H, N-CH₂), δ 6.20–6.80 (m, furan and aromatic protons)
4-Fluoro analog C₁₂H₁₂FNO 221.23 δ 6.85–7.10 (m, aromatic H adjacent to F), δ 4.35 (s, N-CH₂)
2-Iodo analog C₁₂H₁₂INO 313.13 δ 7.60 (d, 1H, ortho-I), δ 4.45 (s, N-CH₂)

Biological Activity

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C13H15NO and a molecular weight of approximately 201.26 g/mol. Its unique structure combines an aniline moiety with a 5-methylfuran group, which contributes to its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities due to their ability to interact with various biological targets, such as enzymes and receptors. The presence of both the furan ring and the aniline component enhances these interactions, making it a candidate for drug discovery and development.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses notable antimicrobial properties. The furan moiety has been associated with enhanced interactions within biological systems, potentially leading to effective antimicrobial agents. The compound's ability to disrupt cellular processes in microorganisms could provide a basis for its use in treating infections.

Anticancer Activity

In cancer research, compounds with similar structures have demonstrated potential as anticancer agents due to their ability to modulate biological pathways. The interaction of this compound with specific enzymes and receptors may inhibit cancer cell proliferation or induce apoptosis.

The mechanisms through which this compound exerts its biological effects include:

  • Molecular Interactions : The compound can form hydrogen bonds and π-π stacking interactions due to its functional groups, enhancing its binding affinity to biological targets.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antimicrobial Study :
    • A study investigated the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that derivatives with furan rings exhibited higher inhibition zones compared to non-furan counterparts, suggesting a structure-activity relationship where the furan moiety plays a crucial role in enhancing antimicrobial activity.
  • Anticancer Research :
    • Research focused on the anticancer properties of similar aniline derivatives showed that these compounds could effectively inhibit the growth of human cancer cell lines through apoptosis induction. Molecular docking simulations predicted strong binding affinities between these compounds and key cancer-related targets.

Data Table: Structural Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundAniline + 5-MethylfuranAntimicrobial, Anticancer
2-Iodo-N-[(5-methylfuran-2-yl)methyl]anilineIodine substitution on anilineEnhanced reactivity, potential anticancer
5-MethylfurfuralFuran ring without anilineFlavoring agent, limited biological activity
2-Iodo-5-methylanilineSimilar structure but lacks furan componentDifferent reactivity; potential uses in synthesis

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